molecular formula C17H22N2O3 B2615637 Tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate CAS No. 1247897-76-2

Tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate

Cat. No. B2615637
CAS RN: 1247897-76-2
M. Wt: 302.374
InChI Key: UGSZKWOGVUXSFO-QAQDUYKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate, commonly referred to as TB-HMCB, is an organic compound that is used in a variety of applications. It is a synthetic compound that has been developed to replace more toxic compounds in a variety of processes. TB-HMCB is a versatile compound that has been used in a variety of scientific research applications, as well as in laboratory experiments. It has been used in a variety of biochemical and physiological studies, and has a wide range of advantages and limitations for laboratory experiments.

Scientific Research Applications

properties

IUPAC Name

tert-butyl N-[1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-15(2,3)22-14(20)19-17(10-16(4,21)11-17)13-7-5-12(9-18)6-8-13/h5-8,21H,10-11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSZKWOGVUXSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=CC=C(C=C2)C#N)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate

Synthesis routes and methods

Procedure details

A mixture of [1-(4-Bromo-phenyl)-3-hydroxy-3-methyl-cyclobutyl]-carbamic acid tert-butyl ester 2-1 (prepared according to WO2008/070041; 3.56 g, 10 mmol), Zn (1 g, 15 mmol), Zn(CN)2 (1.76 g, 15 mmol), Pd2(dba)3 (0.5 g, 0.5 mmol) and DPPF (300 mg, 0.5 mmol) in 30 mL of DMF was stirred at 100° C. for 2 hrs under N2. After the mixture was cooled to rt, 100 mL of water was added and product was extracted with ethyl acetate 100 mL×3. The organic layer was combined, washed with brine, dried over sodium sulfate and concentrated under vacuum. The residue was purified by silica gel chromatography using EA/PE (1:2) as eluant to give compound 2-2.
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
1.76 g
Type
catalyst
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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